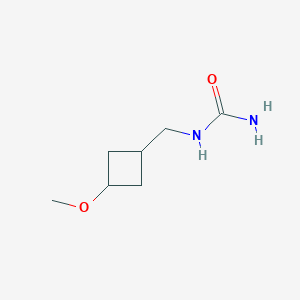
N-(3-hydroxyphenyl)-2-((4-phenylquinazolin-2-yl)thio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-hydroxyphenyl)-2-((4-phenylquinazolin-2-yl)thio)acetamide, also known as HQTA, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. HQTA belongs to the class of quinazoline derivatives, which have been extensively studied for their biological activities.
Mécanisme D'action
The exact mechanism of action of N-(3-hydroxyphenyl)-2-((4-phenylquinazolin-2-yl)thio)acetamide is not fully understood. However, it has been suggested that N-(3-hydroxyphenyl)-2-((4-phenylquinazolin-2-yl)thio)acetamide exerts its biological activities by inhibiting various enzymes and signaling pathways. For example, N-(3-hydroxyphenyl)-2-((4-phenylquinazolin-2-yl)thio)acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. N-(3-hydroxyphenyl)-2-((4-phenylquinazolin-2-yl)thio)acetamide has also been shown to inhibit the activity of acetylcholinesterase (AChE), an enzyme involved in the breakdown of acetylcholine, a neurotransmitter involved in memory and learning.
Biochemical and Physiological Effects
N-(3-hydroxyphenyl)-2-((4-phenylquinazolin-2-yl)thio)acetamide has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). N-(3-hydroxyphenyl)-2-((4-phenylquinazolin-2-yl)thio)acetamide has also been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT), which protect cells from oxidative damage. In addition, N-(3-hydroxyphenyl)-2-((4-phenylquinazolin-2-yl)thio)acetamide has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-hydroxyphenyl)-2-((4-phenylquinazolin-2-yl)thio)acetamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. N-(3-hydroxyphenyl)-2-((4-phenylquinazolin-2-yl)thio)acetamide is also soluble in both water and organic solvents, which makes it easy to use in various experimental settings. However, N-(3-hydroxyphenyl)-2-((4-phenylquinazolin-2-yl)thio)acetamide also has some limitations. It has been shown to have low bioavailability, which may limit its effectiveness in vivo. In addition, more research is needed to fully understand the toxicity profile of N-(3-hydroxyphenyl)-2-((4-phenylquinazolin-2-yl)thio)acetamide.
Orientations Futures
There are several future directions for the study of N-(3-hydroxyphenyl)-2-((4-phenylquinazolin-2-yl)thio)acetamide. One direction is to further explore its potential therapeutic applications. For example, N-(3-hydroxyphenyl)-2-((4-phenylquinazolin-2-yl)thio)acetamide could be studied for its potential use in the treatment of other neurodegenerative diseases, such as Huntington's disease and amyotrophic lateral sclerosis (ALS). Another direction is to study the structure-activity relationship of N-(3-hydroxyphenyl)-2-((4-phenylquinazolin-2-yl)thio)acetamide and its derivatives to identify more potent and selective compounds. Finally, more research is needed to fully understand the mechanism of action and toxicity profile of N-(3-hydroxyphenyl)-2-((4-phenylquinazolin-2-yl)thio)acetamide.
Méthodes De Synthèse
N-(3-hydroxyphenyl)-2-((4-phenylquinazolin-2-yl)thio)acetamide can be synthesized using a multi-step process. The first step involves the synthesis of 4-phenylquinazoline-2-thiol from 2-nitrobenzaldehyde and 4-phenylthiourea. The second step involves the synthesis of N-(3-hydroxyphenyl)-2-chloroacetamide from 3-hydroxybenzaldehyde and chloroacetyl chloride. Finally, N-(3-hydroxyphenyl)-2-((4-phenylquinazolin-2-yl)thio)acetamide is synthesized by reacting N-(3-hydroxyphenyl)-2-chloroacetamide with 4-phenylquinazoline-2-thiol in the presence of a base.
Applications De Recherche Scientifique
N-(3-hydroxyphenyl)-2-((4-phenylquinazolin-2-yl)thio)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to have antitumor, anti-inflammatory, and antioxidant activities. N-(3-hydroxyphenyl)-2-((4-phenylquinazolin-2-yl)thio)acetamide has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
N-(3-hydroxyphenyl)-2-(4-phenylquinazolin-2-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O2S/c26-17-10-6-9-16(13-17)23-20(27)14-28-22-24-19-12-5-4-11-18(19)21(25-22)15-7-2-1-3-8-15/h1-13,26H,14H2,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIVMJMQWHSLPQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC3=CC=CC=C32)SCC(=O)NC4=CC(=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-hydroxyphenyl)-2-((4-phenylquinazolin-2-yl)thio)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(Benzenesulfonyl)-2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2898942.png)
![N-ethyl-5-oxo-N-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2898945.png)
![4-[(4-bromophenyl)sulfanyl]-1-(4-methoxyphenyl)-2-phenyl-6,7-dihydro-1H-indole-5-carbaldehyde](/img/structure/B2898950.png)
![2-[3-(Pyrimidin-5-yl)prop-2-en-1-yl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2898951.png)



![5-((4-Benzylpiperidin-1-yl)(4-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2898957.png)

![N-(3,4-difluorophenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2898959.png)
![1-(2-Fluorophenyl)-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2898962.png)
![1-[(3-Methylphenyl)methyl]-2-(trifluoromethyl)benzimidazole](/img/structure/B2898963.png)
![2-Chloro-N-[1-(3-fluoro-5-methoxyphenyl)propan-2-yl]acetamide](/img/structure/B2898964.png)